molecular formula C15H17ClN2O4 B7573110 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide

3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide

Cat. No. B7573110
M. Wt: 324.76 g/mol
InChI Key: GZXHMDFEPOYALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide is a chemical compound that has shown potential in scientific research applications. The compound is synthesized using a specific method and has a unique mechanism of action that leads to various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide involves the inhibition of specific enzymes and pathways in the body. The compound inhibits the activity of histone deacetylases, which are enzymes involved in gene expression. This inhibition leads to changes in gene expression and ultimately results in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, the compound has been shown to inhibit cell growth and induce apoptosis. In Alzheimer's disease research, the compound has been shown to inhibit the formation of amyloid-beta plaques. Inflammatory diseases such as rheumatoid arthritis have been shown to be inhibited by the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide in lab experiments include its specificity and potency. The compound has been shown to be highly specific in its inhibition of histone deacetylases and has a high potency in inhibiting cancer cell growth and inducing apoptosis.
The limitations of using the compound in lab experiments include its potential toxicity and lack of selectivity. The compound has been shown to be toxic at high doses and may have off-target effects on other enzymes and pathways in the body.

Future Directions

For research on 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide include further studies on its potential in cancer research, Alzheimer's disease research, and inflammatory disease research. Additionally, research could focus on optimizing the synthesis method to achieve higher yields and reducing the potential toxicity of the compound. Further studies could also explore the potential of the compound in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide involves the reaction of 3-chloroaniline with 2-(2-methoxyethoxy)ethylamine in the presence of sodium bicarbonate. The resulting product is then reacted with ethyl oxalyl chloride to form the final compound. The synthesis method has been optimized to achieve high yields of the compound.

Scientific Research Applications

3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide has shown potential in various scientific research applications. One of the major applications is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells.
The compound has also been studied for its potential in treating Alzheimer's disease. It has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, the compound has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-20-7-8-21-6-5-17-15(19)14-10-13(18-22-14)11-3-2-4-12(16)9-11/h2-4,9-10H,5-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXHMDFEPOYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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